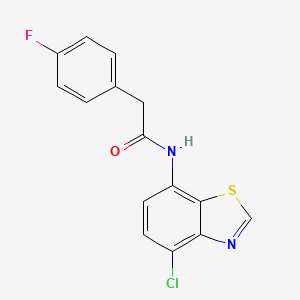

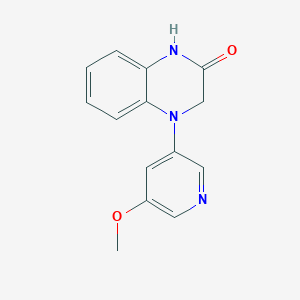

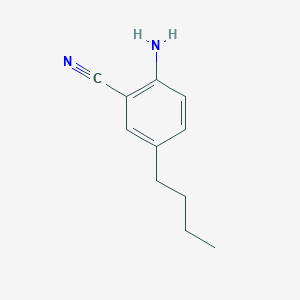

![molecular formula C10H13NO2 B2504726 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 402933-49-7](/img/structure/B2504726.png)

8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetrahydrobenzoazepine derivatives has been explored through different routes. One approach involves the Beckmann rearrangement of 3,4-dihydro-1(2H)-naphthalenone oximes, as well as the use of 2-(2-cyano-1,1-dimethylethyl)-4-methoxybenzoic acid . Another method includes the conversion of methyl 4,5-dimethoxyanthranilate into various bromo-compounds and subsequent steps leading to the formation of related benzazepinone structures . Additionally, the synthesis of aromatic methoxy substituted tetrahydrobenzazepines has been achieved through intramolecular dehydrative cyclizations, starting from N-Methyl-N-β-phenethylacetamides and involving several intermediate steps .

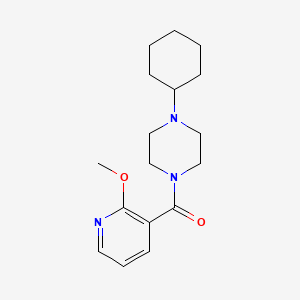

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through X-ray crystallography, which provides detailed information about the configuration and stereochemistry of these molecules. For instance, the absolute stereochemistry of certain enantiomers has been established, which is crucial for understanding the biological activity of these compounds . Although the exact structure of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is not directly discussed, the methodologies and findings from these studies can be applied to infer its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of tetrahydrobenzoazepine derivatives includes various transformations such as oxidation, reductive amination, and cyclization reactions. For example, regioselective chromic acid oxidation has been used to synthesize key intermediates for further reactions . The cyclodesulfurization of thioureas derived from 2′-amino-2-hydroxybiphenyl with iodine has been employed to construct the dibenzo[d,f][1,3]oxazepine skeleton . These reactions are indicative of the versatile chemistry that can be applied to synthesize and modify the structure of this compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds have been studied. The introduction of methyl groups on the tetrahydrofuran ring of tetrahydrodibenzo[b,f]furo[2,3-d]oxepine derivatives, for example, has been systematically investigated, which may influence the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . These insights can be extrapolated to predict the properties of the compound of interest.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Diastereoselective Synthesis : Tetrahydrobenzo[f][1,4]oxazepines, including variants like 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, have been synthesized diastereoselectively using salicylaldehydes and protected 1,2-amino alcohols. This method allows for the introduction of four points of diversity in the drug-like molecules (Banfi et al., 2013).

Catalytic Asymmetric Reactions : The dibenzo[b,f][1,4]oxazepine structure, related to 8-Methoxy tetrahydrobenzo[f][1,4]oxazepine, is important in medicinal chemistry. Catalytic asymmetric methodologies for synthesizing chiral derivatives of this structure have been explored, addressing the scarcity of such methods in literature (Munck et al., 2018).

Novel Synthesis Approaches : New approaches for the synthesis of oxazepine derivatives, including 1,3-oxazepine and related compounds, have been developed. These methods include cycloaddition reactions and the use of various anhydrides, contributing to the structural diversity and potential biological applications of these compounds (Abood, 2010).

Biomedical and Pharmacological Research

Kinase Inhibitor Synthesis : The benzoxazepine core, found in 8-Methoxy tetrahydrobenzo[f][1,4]oxazepine, has been used in the synthesis of kinase inhibitors, including mTOR inhibitors. This research highlights the scalability of synthesizing such compounds for potential therapeutic applications (Naganathan et al., 2015).

Antifungal Applications : Novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, structurally related to 8-Methoxy tetrahydrobenzo[f][1,4]oxazepine, have shown potential as antifungals. These compounds exhibit moderate to high activities against various phytopathogenic fungi (Yang et al., 2017).

Tubulin Polymerization Inhibition : Dibenz[c,e]oxepines, a related class to 8-Methoxy tetrahydrobenzo[f][1,4]oxazepine, have been studied for their ability to inhibit tubulin polymerization, demonstrating potential in targeting tumor vasculature. This research indicates the therapeutic potential of these compounds in oncology (Edwards et al., 2011).

Cytotoxicity Studies : Research on oxazepine scaffolding, closely related to 8-Methoxy tetrahydrobenzo[f][1,4]oxazepine, has shown promising results in cytotoxicity studies against breast cancer cells. This suggests potential applications in cancer therapy (Azzawi & Hussein, 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-8-7-11-4-5-13-10(8)6-9/h2-3,6,11H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWLGZVKXHEITQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCCO2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)

![1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2504648.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B2504656.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)

![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)

![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)